N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide
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Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H11N3O3S and its molecular weight is 337.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide and its derivatives have been synthesized and characterized, with a focus on their structural and spectroscopic properties. For example, Aouine et al. (2011) synthesized similar compounds and established their structures using NMR spectroscopy and MS data (Aouine et al., 2011). Bülbül et al. (2015) also conducted crystal structure, spectroscopy, and SEM analysis of closely related compounds (Bülbül et al., 2015).
Antitumor and Anticancer Properties
- Several studies have investigated the antitumor and anticancer properties of compounds structurally related to this compound. Ostapiuk et al. (2017) synthesized derivatives showing significant antitumor effects (Ostapiuk et al., 2017). Similarly, Zhang et al. (2017) designed and evaluated benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor inhibitors showing anticancer activities (Zhang et al., 2017).
Antibacterial and Antifungal Activities
- Compounds similar to this compound have shown promising antibacterial and antifungal activities. Palkar et al. (2017) synthesized analogs displaying significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Senthilkumar et al. (2021) also reported antibacterial, antifungal, and anticancer activities of related compounds (Senthilkumar et al., 2021).
Anti-Inflammatory and Analgesic Properties
- There's evidence suggesting the potential of similar compounds in anti-inflammatory and analgesic applications. For instance, Nikalje et al. (2014) synthesized derivatives that showed promising anti-inflammatory activity (Nikalje et al., 2014). Ukrainets et al. (2014) identified compounds with high analgesic activity within a related group (Ukrainets et al., 2014).
Miscellaneous Applications
- Other studies have explored various applications of structurally related compounds. For instance, their role as chemosensors for cyanide anions was investigated by Wang et al. (2015) (Wang et al., 2015), and their potential as building blocks in drug discovery was highlighted by Durcik et al. (2020) (Durcik et al., 2020).
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-20-16(22)10-3-2-4-12(14(10)17(20)23)19-15(21)9-5-6-11-13(7-9)24-8-18-11/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIUMIUDQYNPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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